molecular formula C19H18N2OS2 B11646104 (5E)-5-(4-tert-butylbenzylidene)-3-(pyridin-3-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(4-tert-butylbenzylidene)-3-(pyridin-3-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11646104
M. Wt: 354.5 g/mol
InChI Key: LVRMXPZCQZRALM-LFIBNONCSA-N
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Description

(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-tert-butylbenzaldehyde with 3-(pyridin-3-yl)-2-sulfanylidenethiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Pyridine Derivatives: Compounds containing a pyridine ring.

    Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their ring structures.

Uniqueness

(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its structural features. The presence of the tert-butyl group, the pyridine ring, and the thiazolidinone core imparts specific chemical and biological properties that distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18N2OS2

Molecular Weight

354.5 g/mol

IUPAC Name

(5E)-5-[(4-tert-butylphenyl)methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2OS2/c1-19(2,3)14-8-6-13(7-9-14)11-16-17(22)21(18(23)24-16)15-5-4-10-20-12-15/h4-12H,1-3H3/b16-11+

InChI Key

LVRMXPZCQZRALM-LFIBNONCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CN=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3

Origin of Product

United States

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